6,7-Dihydroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130825-95-5 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.178 |
IUPAC Name |
6,7-dihydroisoquinoline |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h3-7H,1-2H2 |
InChI Key |
SOSACGIAOSVYGO-UHFFFAOYSA-N |
SMILES |
C1CC=C2C=NC=CC2=C1 |
Synonyms |
Isoquinoline, 6,7-dihydro- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6,7 Dihydroisoquinoline and Its Derivatives
Classical and Contemporary Approaches to the Core Skeleton
The construction of the dihydroisoquinoline framework has been dominated by a few powerful and versatile classical reactions. These methods, along with their modern adaptations, remain central to the synthesis of this important heterocyclic system.
Bischler-Napieralski Cyclization Variants
The Bischler-Napieralski reaction is a robust and widely used method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates, typically in the presence of a dehydrating agent under acidic conditions. wikipedia.org The reaction was first discovered in 1893 by August Bischler and Bernard Napieralski. wikipedia.orgjk-sci.com
Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nrochemistry.comjk-sci.com The reaction is generally most effective when the aromatic ring of the β-arylethylamide is electron-rich, as this facilitates the intramolecular electrophilic substitution. nrochemistry.comjk-sci.com The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgjk-sci.com
The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two main pathways, depending on the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. nrochemistry.comwikipedia.org A significant side reaction that can occur is the retro-Ritter reaction, which leads to the formation of styrenes. organic-chemistry.orgjk-sci.com This can sometimes be minimized by using nitriles as solvents or by employing reagents like oxalyl chloride to generate an N-acyliminium intermediate. jk-sci.comorganic-chemistry.org
Table 1: Reagents and Conditions in Bischler-Napieralski Reactions
| Reagent | Conditions | Starting Material | Product | Ref |
| POCl₃ | Refluxing acidic conditions | β-arylethylamides | 3,4-dihydroisoquinolines | nrochemistry.com |
| P₂O₅ | Refluxing POCl₃ for unactivated rings | β-arylethylamides | 3,4-dihydroisoquinolines | jk-sci.com |
| Tf₂O, 2-chloropyridine | Mild conditions | Amides | Isoquinoline (B145761) and β-carboline derivatives | organic-chemistry.org |
| Oxalyl chloride-FeCl₃ | - | Amides | 3,4-dihydroisoquinolines (avoids retro-Ritter) | organic-chemistry.org |
Pictet-Spengler Condensation and Derivatives
The Pictet-Spengler reaction, discovered in 1911, is another cornerstone in the synthesis of isoquinoline derivatives, particularly tetrahydroisoquinolines. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic ring closure. wikipedia.org This reaction can be considered a special case of the Mannich reaction. wikipedia.org
The driving force for the reaction is the formation of an electrophilic iminium ion from the initial condensation, which then undergoes cyclization. wikipedia.org While traditionally carried out with an acid catalyst and heat, the reaction can also proceed under milder, and sometimes even acid-free, conditions, especially with electron-rich aromatic rings like indoles. wikipedia.org For less nucleophilic aromatic rings, such as a simple phenyl group, harsher conditions with strong acids are often required to yield tetrahydroisoquinolines. wikipedia.org
Modifications and variations of the Pictet-Spengler reaction have expanded its utility. For instance, the use of chiral auxiliaries or catalysts allows for the asymmetric synthesis of tetrahydroisoquinolines. clockss.org Furthermore, the reaction has been successfully adapted for solid-phase synthesis, enabling the creation of combinatorial libraries of isoquinoline derivatives. wikipedia.org
Table 2: Key Features of the Pictet-Spengler Reaction
| Feature | Description | Ref |
| Reactants | β-arylethylamine and an aldehyde or ketone | wikipedia.org |
| Key Intermediate | Iminium ion | wikipedia.org |
| Catalyst | Typically an acid (e.g., HCl, TFA), but can be enzyme-catalyzed | wikipedia.orgtandfonline.com |
| Products | Tetrahydroisoquinolines | wikipedia.org |
| Modifications | Asymmetric synthesis, solid-phase synthesis | wikipedia.orgclockss.org |
Pomeranz-Fritsch-Bobbitt Cyclization in Dihydroisoquinoline Synthesis
The Pomeranz-Fritsch reaction, first reported in 1893, provides a route to isoquinolines through the acid-mediated cyclization of benzalaminoacetals. wikipedia.orgnih.gov A significant modification by Bobbitt allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines by in situ hydrogenation of the intermediate imine to an aminoacetal. mdpi.comacs.org This modified pathway, often referred to as the Pomeranz-Fritsch-Bobbitt (PFB) cyclization, proceeds under milder acidic conditions, which helps to reduce the formation of side products. beilstein-journals.org
The PFB reaction has been particularly valuable in the asymmetric synthesis of 1,2,3,4-tetrahydroisoquinolines. mdpi.com For instance, it has been employed in the diastereoselective synthesis of alkaloids like (S)-laudanosine. mdpi.com Despite its utility, the Pomeranz-Fritsch reaction and its modifications have not been as extensively explored as the Bischler-Napieralski and Pictet-Spengler reactions. nih.gov Recent work has demonstrated that the PFB methodology can be used to access 4-hydroxytetrahydroisoquinolines from non-activated and meta-substituted aromatic systems, expanding its synthetic scope. beilstein-journals.org
Expedient and Sustainable Synthesis Protocols
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of one-pot procedures and microwave-assisted reactions for the synthesis of dihydroisoquinolines.
One-Pot Synthetic Procedures
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods for the preparation of 6,7-dihydroisoquinoline derivatives have been reported. For example, a one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride has been developed using 3,4-dimethoxyphenethylamine (B193588) and a formylation reagent as starting materials. google.com This process involves the formation of an intermediate which is then reacted with oxalyl chloride, followed by a phosphotungstic acid-catalyzed ring closure to afford the final product in high yield and purity. google.com
Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, are another powerful strategy. Silver-catalyzed tandem cycloisomerization/hydroarylation reactions have been used to efficiently produce 1,2-dihydroisoquinoline (B1215523) derivatives from readily available starting materials under mild conditions. rsc.orgnih.gov Similarly, carbophilic Lewis acids like In(OTf)₃ and NiCl₂ have been shown to catalyze the tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines to give 1,3-disubstituted 1,2-dihydroisoquinolines. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation has been shown to be effective in both Bischler-Napieralski and Pictet-Spengler reactions, allowing for the rapid generation of substituted dihydroisoquinoline and tetrahydroisoquinoline libraries. organic-chemistry.org
For example, a convenient microwave-assisted synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines has been developed under solvent-free conditions, starting from ethyl 2-acyl-4,5-dimethoxyphenylacetates and ammonium (B1175870) acetate, with products obtained in good to excellent yields. researchgate.net Microwave heating has also been employed in the synthesis of various tert-butyl dihydroisoquinoline-2(1H)-carboxylate derivatives, leading to high yields and purity while minimizing by-products.
Table 3: Comparison of Synthetic Protocols
| Protocol | Key Advantages | Examples | Ref |
| One-Pot Synthesis | Reduced handling, less waste, high safety, cost-effective | Preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride | google.com |
| Tandem Reactions | Rapid access to complex scaffolds, mild conditions | Silver-catalyzed cycloisomerization/hydroarylation | rsc.orgnih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, high purity | Synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines | researchgate.net |
Catalytic Cyclization Strategies
The synthesis of the this compound scaffold and its substituted analogues benefits significantly from a variety of catalytic cyclization strategies. These methods often provide advantages in terms of efficiency, functional group tolerance, and mild reaction conditions. Transition metal catalysis, in particular, has been extensively explored for the construction of the isoquinoline core.
Rhodium(III)-catalyzed C-H bond activation is an effective method for the one-pot synthesis of multisubstituted isoquinolines. This strategy involves the condensation of aryl ketones with hydroxylamine (B1172632) to form an in-situ generated oxime, which then undergoes rhodium-catalyzed C-H activation and cyclization with an internal alkyne. organic-chemistry.org This approach allows for the rapid assembly of complex isoquinoline structures. organic-chemistry.org
Palladium(II)-catalyzed reactions have also been employed, utilizing oximes as directing groups and internal oxidants. This method can proceed via homocoupling or cyclization with vinyl azides to afford various isoquinolines under mild conditions with good functional group tolerance. organic-chemistry.org Another palladium-catalyzed approach involves the coupling of o-iodobenzaldehyde tert-butylimine with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.org
Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines. This reaction proceeds in good yields and is compatible with a range of functional groups. organic-chemistry.org More recently, photocatalytic methods have emerged as a powerful tool. A photocatalytic [4 + 2] skeleton-editing strategy has been developed for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters under mild conditions. rsc.org
The following table summarizes various catalytic cyclization strategies for the synthesis of isoquinoline derivatives.
| Catalyst System | Reactants | Product Type | Key Features |
| Rhodium(III) | Aryl ketones, hydroxylamine, internal alkyne | Multisubstituted isoquinolines | One-pot synthesis, C-H bond activation. organic-chemistry.org |
| Palladium(II) | Oximes, vinyl azides | Substituted isoquinolines | Mild conditions, good functional group tolerance. organic-chemistry.org |
| Palladium/Copper | o-Iodobenzaldehyde tert-butylimine, terminal acetylenes | Substituted isoquinolines | Sequential coupling and cyclization. organic-chemistry.org |
| Silver(I) | 2-Alkynyl benzyl azides | Substituted isoquinolines | Efficient, tolerates various functional groups. organic-chemistry.org |
| Photocatalyst (4CzIPN-Cl) | Vinyl azides, carboxylic NHPI esters | Dihydroisoquinoline-1,4-diones | Mild conditions, skeleton-editing strategy. rsc.org |
Enantioselective and Diastereoselective Synthesis
Asymmetric Approaches to Chiral this compound Analogs
The development of asymmetric methods to access chiral this compound analogs is of significant interest due to the prevalence of this scaffold in bioactive molecules. chinesechemsoc.org Several strategies have been established to introduce chirality at the C1 position.
One prominent approach is the enantioselective reduction of the imine bond of a prochiral 3,4-dihydroisoquinoline (B110456). rsc.org This can be achieved through asymmetric transfer hydrogenation using chiral catalysts, such as ruthenium complexes. rsc.org For instance, the asymmetric transfer hydrogenation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline using a (1R,2R)-47 catalyst can produce the corresponding (S)-tetrahydroisoquinoline with high enantioselectivity. rsc.org
Organocatalysis also provides a powerful tool for the enantioselective synthesis of chiral dihydroisoquinoline derivatives. For example, the asymmetric Petasis-type reaction of 3,4-dihydroisoquinolines with vinylboronic acids can be catalyzed by chiral BINOL-derived phosphoric acids to afford chiral homoallylic amines. beilstein-journals.org
Furthermore, asymmetric dearomative three-component reactions have been developed. A notable example is the reaction of isoquinolines, allenoates, and methyleneindolinones in the presence of a chiral N,N′-dioxide-Mg(II) complex. chinesechemsoc.orgchinesechemsoc.org This cascade reaction proceeds via a nucleophilic addition/dearomative [4+2] cycloaddition/isomerization sequence to furnish chiral 1,2-dihydroisoquinoline derivatives with excellent enantioselectivities. chinesechemsoc.orgchinesechemsoc.org
The following table highlights selected asymmetric approaches to chiral dihydroisoquinoline analogs.
| Asymmetric Strategy | Catalyst/Reagent | Reactants | Product Type | Enantiomeric Excess (ee) |
| Asymmetric Transfer Hydrogenation | Ruthenium catalyst (e.g., (1R,2R)-47) | 1-Substituted-3,4-dihydroisoquinolines | Chiral 1-substituted-tetrahydroisoquinolines | Up to 95% |
| Organocatalytic Petasis-type Reaction | Chiral BINOL-derived phosphoric acid | 3,4-Dihydroisoquinolines, vinylboronic acids | Chiral C1-substituted homoallylic amines | 82-97% beilstein-journals.org |
| Asymmetric Three-Component Reaction | Chiral N,N′-dioxide/Mg(OTf)₂ | Isoquinoline, allenoate, methyleneindolinone | Chiral 1,2-dihydroisoquinoline derivatives | Up to 99% chinesechemsoc.orgchinesechemsoc.org |
Diastereoselective Methods Utilizing Chiral Auxiliaries and Substrates
Diastereoselective synthesis represents a classical and effective strategy for controlling stereochemistry in this compound systems. This is often achieved by incorporating a chiral auxiliary into one of the starting materials, which directs the stereochemical outcome of subsequent transformations.
A well-established method is the Bischler-Napieralski cyclization of a β-arylethylamide derived from a chiral amine, followed by diastereoselective reduction of the resulting 3,4-dihydroisoquinolinium salt. clockss.org The chiral auxiliary can be later removed to afford the enantiomerically enriched tetrahydroisoquinoline. For example, (S)-1-phenylethylamine can be used as a chiral auxiliary in the synthesis of dehassiline. rsc.org
The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde, can also be rendered diastereoselective by using a chiral aldehyde or a chiral amine. clockss.org For instance, the condensation of 2-bromo-4,5-dimethoxyphenylethylamine with R-2,3-O-isopropylideneglyceraldehyde leads to a tetrahydroisoquinoline with high enantiomeric excess. clockss.org
Another powerful approach is the use of chiral substrates in the Pomeranz-Fritsch-Bobbitt cyclization. For example, the diastereoselective synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a chiral aminoacetaldehyde acetal (B89532) as the amine component in a Petasis reaction to form the substrate for the subsequent Pomeranz-Fritsch-Bobbitt cyclization. researchgate.net Similarly, chiral N-tert-butanesulfinylimines have been used as substrates for the diastereoselective synthesis of both enantiomers of salsolidine (B1215851) via a Pomeranz-Fritsch-Bobbitt cyclization. mdpi.com
The table below provides examples of diastereoselective methods for synthesizing chiral dihydroisoquinoline analogs.
| Method | Chiral Component | Key Transformation | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |
| Bischler-Napieralski Reaction | Chiral β-arylethylamide | Diastereoselective reduction | High d.r. |
| Pictet-Spengler Reaction | Chiral aldehyde (R-2,3-O-isopropylideneglyceraldehyde) | Cyclization | 97% ee clockss.org |
| Pomeranz-Fritsch-Bobbitt Cyclization | Chiral aminoacetaldehyde acetal | Petasis reaction followed by cyclization | Up to 79:21 d.r. researchgate.net |
| Pomeranz-Fritsch-Bobbitt Cyclization | Chiral N-tert-butanesulfinylimine | Addition of organometallic reagent followed by cyclization | High d.r. mdpi.com |
Asymmetric Three-Component Reactions
Asymmetric three-component reactions have emerged as a highly efficient and atom-economical strategy for the rapid construction of complex and diverse chiral molecules from simple starting materials. chinesechemsoc.org In the context of this compound synthesis, these methods allow for the creation of multiple stereocenters in a single step with high levels of stereocontrol.
A significant advancement in this area is the catalytic asymmetric dearomative three-component reaction of N-heteroarenes, such as isoquinoline, with allenoates and methyleneindolinones. chinesechemsoc.orgchinesechemsoc.org This reaction is catalyzed by a chiral N,N′-dioxide-Mg(II) complex and proceeds through a cascade of nucleophilic addition, dearomative [4+2] cycloaddition, and isomerization. chinesechemsoc.orgchinesechemsoc.org The transient zwitterions formed from the N-heteroaromatic compounds and allenoates react with methyleneindolinones to generate a wide array of chiral polycyclic N-heteroaromatic compounds, including 1,2-dihydroisoquinoline derivatives. chinesechemsoc.orgchinesechemsoc.org
This methodology offers several advantages, including mild reaction conditions and high enantioselectivities (up to 99% ee) and diastereoselectivities (>19:1 dr). chinesechemsoc.org The scope of the reaction is broad, accommodating various substituted isoquinolines, allenoates, and methyleneindolinones. chinesechemsoc.org Control experiments have shed light on the reaction mechanism and the crucial role of additives in the process. chinesechemsoc.org
The following table details the asymmetric three-component reaction for the synthesis of chiral dihydroisoquinoline derivatives.
| Catalyst System | Components | Reaction Type | Key Features | Yield / Stereoselectivity |
| Chiral N,N′-dioxide/Mg(OTf)₂ | Isoquinoline, Allenoate, Methyleneindolinone | Nucleophilic addition/dearomative [4+2] cycloaddition/isomerization cascade | Rapid access to polycyclic N-heterocycles, mild conditions | Up to 92% yield, >19:1 dr, 99% ee chinesechemsoc.org |
Synthesis of Substituted this compound Derivatives
Regioselective Functionalization Strategies
The regioselective functionalization of the this compound core is crucial for the synthesis of specific target molecules and for exploring structure-activity relationships in medicinal chemistry. Various strategies have been developed to introduce substituents at specific positions of the isoquinoline ring system.
One common approach involves the use of directing groups in combination with transition metal catalysis. For instance, the methoxy (B1213986) group at the 6-position of a tetrahydroisoquinoline can direct ortho-metalation, allowing for functionalization at the 5- or 7-positions. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or other groups at specific positions. This often requires the pre-functionalization of the isoquinoline core with a halide, such as bromine.
Regioselective bromination itself is a key strategy for preparing intermediates for cross-coupling reactions. For example, 6-hydroxytetrahydroisoquinolines can be regioselectively brominated at the 5-position using molecular bromine under controlled temperatures, providing the 5-bromo-6-hydroxytetrahydroisoquinoline as the sole product in high yield. researchgate.net
The reactivity of the dihydroisoquinoline ring can also be exploited for regioselective functionalization. For instance, o-alkynylarylaldimines can undergo a Reformatsky reaction to produce functionalized 1,2-dihydroisoquinolines. rsc.org In this reaction, the in situ generated Reformatsky reagent plays a dual role, activating the alkyne and acting as a nucleophile at the iminium carbon. rsc.org
The following table summarizes key regioselective functionalization strategies for dihydroisoquinoline derivatives.
| Strategy | Reagents/Catalyst | Position Functionalized | Type of Functionalization |
| Directed ortho-Metalation | Directing group (e.g., methoxy), organolithium reagent | Position adjacent to directing group | Introduction of various electrophiles |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid/ester | Position of halide (e.g., 6- or 7-bromo) | Arylation |
| Regioselective Bromination | Molecular bromine | 5-position of 6-hydroxytetrahydroisoquinoline | Bromination researchgate.net |
| Reformatsky Reaction | o-Alkynylarylaldimine, Reformatsky reagent | 1- and 2-positions | Formation of 1,2-dihydroisoquinoline with new substituents rsc.org |
Introduction of Diverse Substituents (e.g., Alkyl, Aryl, Methoxy, Dihydroxy, Halogen)
The functionalization of the this compound scaffold is crucial for modulating its chemical and biological properties. A variety of synthetic methods have been developed to introduce a wide range of substituents, including alkyl, aryl, methoxy, dihydroxy, and halogen groups, at various positions of the dihydroisoquinoline core.
Alkylation and Arylation:
The introduction of alkyl and aryl groups, particularly at the C1 position, is commonly achieved through classical methods like the Bischler-Napieralski or Pictet-Spengler reactions, followed by modifications. For instance, 1-alkyl-5-arylalkoxy-6-methoxy-3,4-dihydroisoquinolines have been synthesized via the alkylation of the corresponding 1-alkyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolines with an arylalkyl halide. researchgate.net The key hydroxy precursor in this synthesis is prepared from o-vanillin over several steps. researchgate.net
Palladium-catalyzed cross-coupling reactions represent a modern approach for creating C-C bonds. A general route to substituted isoquinolines, which can be precursors to dihydroisoquinolines, involves the palladium-catalyzed α-arylation of ketones. pnas.org This method is versatile, allowing for the synthesis of isoquinolines with aryl, alkyl, and other functional groups at what will become the C3 position and various substituents on the carbocyclic ring. pnas.org More directly, asymmetric three-component reactions involving isoquinolines, allenoates, and methyleneindolinones, catalyzed by chiral N,N'-dioxide-Mg(II) complexes, can produce complex chiral dihydroisoquinoline derivatives in good yields and high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org
Enzymatic methods are also gaining traction. Imine reductases (IREDs) have been successfully employed for the asymmetric reduction of C1-aryl substituted 3,4-dihydroisoquinolines to their corresponding tetrahydroisoquinolines. acs.org This implies the existence of robust chemical methods to synthesize the 1-aryl-3,4-dihydroisoquinoline precursors, often via condensation reactions. acs.orgresearchgate.net
Table 1: Selected Methods for Alkyl and Aryl Substitution
| Method | Reagents/Catalyst | Substituent Position | Product Example | Yield | Ref. |
| Alkylation | Arylalkyl halide, K₂CO₃ | C1-Alkyl, C5-Arylalkoxy | 1-Alkyl-5-arylalkoxy-6-methoxy-3,4-dihydroisoquinolines | N/A | researchgate.net |
| Three-Component Reaction | Chiral N,N'-dioxide-Mg(OTf)₂ | Spiro-cyclic at C1 | Chiral dihydroisoquinoline derivatives | 65-92% | chinesechemsoc.orgchinesechemsoc.org |
| Pictet-Spengler Reaction | Substituted benzaldehydes, TFA | C1-Aryl | 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | 85-98% | researchgate.net |
Introduction of Methoxy and Dihydroxy Groups:
Methoxy and dihydroxy substituents are common features in naturally occurring isoquinoline alkaloids and their synthetic analogues. The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline is a well-established process, often starting from 3,4-dimethoxyphenethylamine. google.com A one-pot method involves the reaction with ethyl formate, followed by cyclization, providing the target compound in good yield and high purity. google.com
The corresponding 6,7-dihydroxy-3,4-dihydroisoquinoline can be prepared from dopamine (B1211576) hydrochloride. google.com The synthesis involves formylation, followed by cyclization with a dehydrating agent like phosphorus pentachloride or thionyl chloride. google.com These dihydroxy compounds are notable for being potent inhibitors of catechol-O-methyltransferase (COMT). researchgate.netnih.gov The synthesis of derivatives with varied hydroxy and methoxy patterns can be achieved by starting with appropriately substituted phenethylamines or benzaldehydes in traditional cyclization reactions like the Bischler-Napieralski reaction. mdpi.com
Table 2: Synthesis of Methoxy and Dihydroxy Derivatives
| Starting Material | Key Reagents | Product | Yield | Ref. |
| 3,4-Dimethoxyphenethylamine | Ethyl formate, Cyclization agent | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride | >75% | google.com |
| Dopamine hydrochloride | Ethyl formate, PCl₅/SOCl₂ | 6,7-Dihydroxy-3,4-dihydroisoquinoline | N/A | google.com |
| Substituted Benzyl Chlorides | Dibenzyl formamidomalonate, POCl₃ | Substituted Dihydroisoquinoline-3-carboxylic acids | N/A | mdpi.com |
Halogenation:
The introduction of halogen atoms onto the isoquinoline core provides valuable synthetic handles for further functionalization through cross-coupling reactions. Direct halogenation of the isoquinoline ring system can be challenging due to selectivity issues. However, a site-selective method for the C4-halogenation of isoquinolines has been developed. acs.org This one-pot procedure involves a dearomatization step using di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by electrophilic halogenation with reagents like N-bromosuccinimide (NBS), trichloroisocyanuric acid (TCCA), or N-iodosuccinimide (NIS), and subsequent acid-promoted rearomatization. acs.org This strategy demonstrates good functional group tolerance and provides 4-bromo-, 4-chloro-, and 4-iodoisoquinolines, which are direct precursors to the corresponding dihydroisoquinolines. acs.org
Another approach involves carrying out a Bischler-Napieralski reaction on a pre-halogenated precursor. For example, the cyclization of a substituted N-phenethylformamide using POCl₃ can yield halogen-substituted 3,4-dihydroisoquinoline-3-carboxylic acid derivatives. mdpi.com In one instance, the cyclization of a 3-bromo-4-benzyloxyphenethylamine derivative preferentially yielded an 8-benzyloxy-7-bromo-3,4-dihydroisoquinoline. mdpi.com
Table 3: Methods for Halogenation
| Method | Reagents | Position | Product Example | Yield | Ref. |
| Dearomatization/Halogenation | Boc₂O, NBS, HCl | C4 | 4-Bromoisoquinoline | 62-72% | acs.org |
| Dearomatization/Halogenation | Boc₂O, TCCA, HCl | C4 | 4-Chloroisoquinoline | 51% | acs.org |
| Bischler-Napieralski | Halogenated phenethylamine, POCl₃ | C7, C8 | 8-Benzyloxy-7-bromo-3,4-dihydroisoquinoline | N/A | mdpi.com |
Synthesis of Polycyclic Systems Incorporating the Dihydroisoquinoline Moiety
The this compound nucleus serves as a versatile building block for the construction of complex, fused polycyclic systems, many of which are of medicinal interest. Annulation and cycloaddition reactions are primary strategies for elaborating the dihydroisoquinoline core into larger heterocyclic frameworks.
[4+2] and [3+2] Annulation Reactions:
Rhodium-catalyzed C-H activation and [4+2] annulation has emerged as a powerful tool for building polycyclic structures. An efficient method for constructing tetracyclic isoquinolinium salts involves the reaction of 1-phenyl-3,4-dihydroisoquinolines with alkynes. nih.govrsc.org This reaction, catalyzed by [Cp*RhCl₂]₂ in the presence of additives like AgOOCCF₃ and Cu(OAc)₂, proceeds rapidly in ethanol (B145695) to afford the fused products in excellent yields. nih.govrsc.org
The dihydroisoquinoline ring can also participate as the nucleophilic component in formal cycloaddition reactions. A substrate-controlled, diversity-oriented synthesis has been developed using [4+2] and [3+2] annulations between 3,4-dihydroisoquinolines and ninhydrin-derived Morita-Baylis-Hillman (MBH) adducts. mdpi.com Depending on the reaction conditions, this method provides access to distinct polycyclic frameworks containing the tetrahydroisoquinoline motif. mdpi.com Similarly, 1-methyl-3,4-dihydroisoquinolines undergo a [2+3] cycloaddition with dimethyl acetylenedicarboxylate (B1228247) (DMAD), functioning as an enamine, to yield tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) systems. mdpi.com
Other Cyclization and Annulation Strategies:
The Castagnoli-Cushman reaction (CCR) provides a route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline (B50084) systems. The reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with cyclic anhydrides like succinic or glutaric anhydride (B1165640) in xylene at high temperatures leads to the formation of fused lactam structures. beilstein-journals.org
Furthermore, polycyclic fused quinazolinone derivatives, such as 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one, can be synthesized. tandfonline.com One proposed pathway involves the oxidation of 1,2,3,4-tetrahydroisoquinoline to the corresponding dihydroisoquinoline in situ, which then undergoes a decarboxylative cyclization with an isatoic anhydride intermediate. tandfonline.com A palladium-catalyzed sequential C(sp²)-H and C(sp³)-H bond activation of N-alkoxybenzamides with tertiary alcohols also offers a modular synthesis of dihydroisoquinolines that can be part of a larger polycyclic assembly. rsc.org
Table 4: Selected Reactions for Polycyclic System Synthesis
| Reaction Type | Dihydroisoquinoline Reactant | Coupling Partner | Catalyst/Reagents | Polycyclic System | Ref. |
| [4+2] Annulation | 1-Phenyl-3,4-dihydroisoquinoline | Alkyne | [Cp*RhCl₂]₂, AgOOCCF₃ | Tetracyclic Isoquinolinium Salt | nih.govrsc.org |
| [4+2] / [3+2] Annulation | 3,4-Dihydroisoquinoline | Ninhydrin-MBH Adduct | DABCO | Fused Indanone-Pyrroloisoquinoline | mdpi.com |
| [3+2] Cycloaddition | 1-Methyl-3,4-dihydroisoquinoline | DMAD | Heat | Dihydropyrrolo[2,1-a]isoquinoline | mdpi.com |
| Castagnoli-Cushman Reaction | 6,7-Dimethoxy-3,4-dihydroisoquinoline | Cyclic Anhydride | Xylene, Heat | Fused Lactams | beilstein-journals.org |
| Oxidative Cyclization | Dihydroisoquinoline (in situ) | Isatoic Anhydride (in situ) | TBHP | Dihydroisoquinolino[1,2-b]quinazolinone | tandfonline.com |
Reactivity and Mechanistic Investigations of 6,7 Dihydroisoquinoline
Fundamental Chemical Transformations
The core structure of 6,7-dihydroisoquinoline undergoes several fundamental reactions typical of its constituent functional groups. These include electrophilic attacks on the aromatic ring, nucleophilic additions at the imine carbon, and redox reactions that modify the heterocyclic portion of the molecule.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. byjus.commasterorganicchemistry.com
In the case of 6,7-dihydroisoquinolines, particularly those substituted with electron-donating groups like methoxy (B1213986) groups at the C6 and C7 positions (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline), the benzene ring is highly activated towards electrophilic attack. lkouniv.ac.in These activating groups increase the electron density of the ring, stabilizing the cationic intermediate formed during the substitution. wikipedia.org They are ortho- and para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.
Given the structure of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741), the C5 and C8 positions are available for substitution. The methoxy group at C6 directs electrophiles to the C5 position (ortho), while the methoxy group at C7 directs them to the C8 position (ortho). Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur at these positions, potentially leading to a mixture of products depending on the specific electrophile and reaction conditions. masterorganicchemistry.com
The C=N double bond (imine moiety) in the dihydroisoquinoline ring is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This electrophilicity makes the imine carbon susceptible to attack by a wide range of nucleophiles. nih.gov This reaction is one of the most efficient methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
The mechanism typically begins with the nucleophilic attack on the imine carbon, leading to a tetrahedral intermediate. libretexts.org Subsequent protonation of the nitrogen atom yields the final addition product. This reactivity is fundamental to many synthetic strategies. For example, the addition of organometallic reagents is a versatile method for C-C bond formation, although it can sometimes be complicated by side reactions like reduction or enolization. nih.gov In the context of this compound derivatives, nucleophilic addition is a key step in the synthesis of various 1-substituted tetrahydroisoquinolines, which are precursors to many biologically active alkaloids. mdpi.comresearchgate.net The reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides can result in either N-alkylation or [4+2] cycloaddition, showcasing the versatile reactivity of the imine as a heterodienophile. researchgate.net
The dihydroisoquinoline core can undergo both oxidation and reduction to yield different heterocyclic systems.
Oxidation: Dihydroisoquinolines can be oxidized to their corresponding fully aromatic isoquinoline (B145761) analogues. This transformation re-establishes the aromaticity of the heterocyclic ring and is a common step in multi-step synthetic sequences. Various oxidizing agents can be employed to achieve this dehydrogenation. organic-chemistry.org
Reduction: The reduction of the imine bond in 3,4-dihydroisoquinolines to an amine is a frequently utilized transformation, yielding the 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton. mdpi.com This core structure is present in numerous natural products and pharmacologically active compounds. nih.gov The reduction can be achieved through various methods, including catalytic hydrogenation with molecular hydrogen over metals like Ti, Ru, Rh, and Ir, or through transfer hydrogenation. acs.org Asymmetric reduction methods, which produce a specific enantiomer of the tetrahydroisoquinoline product, are of particular importance in pharmaceutical synthesis. acs.orgrug.nl
Advanced Reaction Methodologies
Beyond fundamental transformations, this compound and its derivatives serve as key substrates in the development of advanced, stereoselective catalytic reactions.
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones and imines. rsc.org In this process, hydrogen is transferred from a donor molecule, such as isopropanol or formic acid, to the substrate, mediated by a chiral metal catalyst. rsc.org 1-Aryl substituted 3,4-dihydroisoquinolines are frequently used as model substrates in ATH because their reduction products, chiral 1-aryl-1,2,3,4-tetrahydroisoquinolines, are valuable precursors for biologically active alkaloids. mdpi.comnih.gov The development of efficient catalysts for this transformation is a significant area of research. acs.org
The success of an ATH reaction hinges on the catalyst, which typically consists of a transition metal (e.g., Ruthenium, Rhodium, Iridium) and a chiral ligand. acs.orgnih.gov Extensive research has focused on developing and screening new metal-ligand complexes to improve both the conversion rate and the enantioselectivity (measured as enantiomeric excess, or ee) of the reduction of dihydroisoquinolines.
For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and Me-CAMPY, have been employed as novel ligands in rhodium complexes for the ATH of substituted dihydroisoquinolines. mdpi.comnih.gov Studies have shown that rhodium catalysts can be highly effective in terms of both reactivity and enantioselectivity for these substrates. researchgate.netnih.gov In some cases, additives like La(OTf)₃ have been shown to be beneficial, enabling quantitative conversion even for sterically hindered substrates. mdpi.comresearchgate.net
A comparative study on the large-scale production of the drug intermediate Almorexant involved the asymmetric reduction of a 3,4-dihydroisoquinoline (B110456). acs.org Both asymmetric hydrogenation (AH) using an Iridium catalyst with a TaniaPhos ligand and ATH using a Noyori Ru-catalyst were investigated. acs.orgrug.nl While the initial ATH process saw erosion in yield and enantioselectivity upon scale-up, a later modification using the methanesulfonate salt of the dihydroisoquinoline substrate significantly improved the process, reducing catalyst costs. acs.orgrug.nl
The following table summarizes the results from a catalyst screening for the ATH of a 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline substrate, demonstrating the impact of different metal-ligand complexes on the reaction's outcome.
| Catalyst | Ligand | Metal Precursor | Conversion (%) | ee (%) |
| C1 | (R)-CAMPY (L1) | [CpIrCl₂]₂ | 100 | 7 |
| C2 | (R)-Me-CAMPY (L2) | [CpIrCl₂]₂ | 100 | 11 |
| C3 | (R)-CAMPY (L1) | [CpRhCl₂]₂ | 100 | 69 |
| C4 | (R)-Me-CAMPY (L2) | [CpRhCl₂]₂ | 100 | 65 |
| C5 | (R)-CAMPY (L1) | [Cp*RuCl₂]₂ | 20 | 25 |
| Data sourced from research by Facchetti et al. mdpi.comresearchgate.netnih.gov |
This data illustrates the critical role of both the metal and the chiral ligand in achieving high enantioselectivity. While iridium and ruthenium catalysts gave high conversions, the enantiomeric excess was low. Rhodium catalysts, in contrast, provided significantly higher enantioselectivity under the tested conditions. mdpi.comnih.gov
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
Cycloaddition reactions provide a powerful tool for the construction of complex polycyclic systems from relatively simple starting materials. 6,7-Dihydroisoquinolines can participate in these reactions either as dienophiles in Diels-Alder reactions or as precursors to 1,3-dipoles for subsequent cycloadditions.
The Diels-Alder reaction, a [4+2] cycloaddition, typically involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com In the context of this compound chemistry, the C=N bond can act as a heterodienophile, reacting with a suitable diene to form a six-membered heterocyclic ring. These reactions are valuable for the synthesis of fused isoquinoline systems. The regioselectivity and stereoselectivity of these reactions are governed by the electronic properties and steric hindrance of both the diene and the dienophile, as well as by the reaction conditions. wikipedia.orglibretexts.org
1,3-Dipolar cycloadditions are [3+2] cycloaddition reactions between a 1,3-dipole and a dipolarophile, leading to the formation of five-membered rings. wikipedia.orgorganic-chemistry.org 6,7-Dihydroisoquinolines can serve as precursors to azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.org These ylides can then react with various dipolarophiles, such as alkenes and alkynes, to generate pyrrolidine-fused isoquinoline structures. wikipedia.org
Generation and Reactivity of Azomethine Ylides
Azomethine ylides are highly reactive intermediates that consist of an iminium ion adjacent to a carbanion. wikipedia.org They are typically generated in situ due to their transient nature. nih.gov Several methods exist for the generation of azomethine ylides from 6,7-dihydroisoquinolines. One common approach involves the reaction of the corresponding N-substituted dihydroisoquinolinium salt with a base. The base abstracts a proton from the carbon atom alpha to both the nitrogen and a stabilizing group (e.g., a carbonyl or cyano group), leading to the formation of the ylide.
Alternatively, azomethine ylides can be generated through the thermal or photochemical ring-opening of aziridines. wikipedia.orgacs.org Another effective method is the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. mdpi.com In the context of dihydroisoquinolines, this could involve the reaction of a suitable precursor that can be converted to an iminium ion, which then undergoes deprotonation.
Once generated, these azomethine ylides readily participate in 1,3-dipolar cycloaddition reactions with a wide range of dipolarophiles. wikipedia.org The reactivity of the ylide is influenced by the nature of the substituents on the dipole. Electron-withdrawing groups tend to stabilize the ylide, making it less reactive, while electron-donating groups can increase its reactivity. The choice of dipolarophile is also crucial, with electron-deficient alkenes and alkynes generally being more reactive. chesci.com
Regio- and Stereoselectivity in Cycloaddition Processes
The regio- and stereoselectivity of cycloaddition reactions involving 6,7-dihydroisoquinolines and their derivatives are critical aspects that determine the structure of the final products. researchgate.net In Diels-Alder reactions, the regioselectivity is primarily governed by the electronic compatibility between the diene and the dienophile. nih.gov Frontier Molecular Orbital (FMO) theory is often used to predict the outcome, where the reaction proceeds through the transition state that allows for the strongest interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chesci.com
In 1,3-dipolar cycloadditions of azomethine ylides derived from 6,7-dihydroisoquinolines, both regioselectivity and stereoselectivity are of paramount importance. The regioselectivity, which determines the orientation of the dipole relative to the dipolarophile, is also influenced by FMO interactions as well as steric effects. wikipedia.orgnih.gov
The stereoselectivity of these cycloadditions can be controlled to a high degree. The reaction is often concerted and proceeds through a suprafacial pathway, meaning that the stereochemistry of the dipolarophile is retained in the product. acs.org When a new stereocenter is formed, the diastereoselectivity of the reaction becomes a key consideration. For instance, the cycloaddition can proceed through either an endo or exo transition state, leading to different diastereomers. The endo product is often favored due to secondary orbital interactions, a phenomenon well-documented in Diels-Alder reactions. wikipedia.org However, steric hindrance can also play a significant role in determining the stereochemical outcome. rsc.org Computational studies using Density Functional Theory (DFT) have become an invaluable tool for predicting and understanding the regio- and stereochemical outcomes of these complex cycloaddition reactions. nih.govsemanticscholar.org
Mannich-Type Reactions and Related Cascade Processes
The Mannich reaction is a three-component condensation reaction that involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton (a C-H acid). wikipedia.org This reaction is a fundamental tool for the synthesis of β-amino carbonyl compounds, known as Mannich bases. wikipedia.org 6,7-Dihydroisoquinolines, being cyclic imines, can readily participate in Mannich-type reactions, where they act as the imine component.
In a typical Mannich-type reaction involving a this compound, the imine is activated by an acid catalyst, making it more electrophilic. A nucleophile, such as an enol or enolate derived from a ketone or ester, then attacks the iminium ion, forming a new carbon-carbon bond. These reactions are highly valuable for the C-1 functionalization of the isoquinoline core.
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates. nih.govrsc.org Mannich-type reactions are often key steps in such cascade processes. For example, the product of a Mannich reaction can undergo a subsequent intramolecular cyclization or another bond-forming event, leading to the rapid construction of complex molecular architectures.
Catalytic Asymmetric Mannich-Type Reactions
The development of catalytic asymmetric Mannich-type reactions has been a major focus in organic synthesis, as it allows for the enantioselective synthesis of chiral β-amino carbonyl compounds. researchgate.net In the case of 6,7-dihydroisoquinolines, chiral catalysts are employed to control the stereochemical outcome of the nucleophilic addition to the imine.
Detailed mechanistic studies have been conducted on the asymmetric addition of malonates to dihydroisoquinolines catalyzed by chiral Palladium(II) complexes. nih.gov These studies revealed the in situ generation of an N,O-acetal from the reaction of the dihydroisoquinoline with (Boc)₂O. nih.gov The chiral Pd(II) complex then acts as a cooperative acid-base catalyst, facilitating the formation of a chiral Pd enolate and a reactive iminium ion through α-fragmentation. nih.gov This catalytic system enables the synthesis of optically active tetrahydroisoquinoline derivatives with high enantioselectivity.
Various chiral organocatalysts and metal complexes have been successfully applied to the asymmetric Mannich-type reactions of 6,7-dihydroisoquinolines. mdpi.com The choice of catalyst, nucleophile, and reaction conditions is crucial for achieving high yields and stereoselectivities.
Oxidative Mannich-Type Reactions
Oxidative Mannich-type reactions represent a variation of the classical Mannich reaction where the imine or iminium ion is generated in situ through the oxidation of a corresponding amine. nih.gov This approach allows for the use of more readily available starting materials, such as tetrahydroisoquinolines.
For instance, a catalytic asymmetric oxidative Mannich-type reaction has been developed using tetrahydroisoquinolines as starting materials. nih.gov In this process, an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is used to generate the reactive iminium ion from the tetrahydroisoquinoline. nih.govacs.org This iminium ion then reacts with a nucleophile in the presence of a chiral catalyst to afford the enantioenriched Mannich product. This methodology has been successfully applied to the synthesis of optically active tetrahydrobenzo[a]quinolizidine derivatives through an intramolecular Michael reaction of N-acryloyl-protected tetrahydroisoquinolines. nih.gov
The table below summarizes key findings from selected studies on the reactivity of this compound.
| Reaction Type | Key Features | Catalyst/Reagent | Significance |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Synthesis of chiral tetrahydroisoquinolines. | Ru(II)-arene-tosyldiamine complexes, Rhodium catalysts with chiral diamine ligands. | Provides access to key intermediates for biologically active alkaloids. |
| Diels-Alder Cycloaddition | [4+2] cycloaddition where the C=N bond acts as a heterodienophile. | Various dienes. | Formation of fused isoquinoline systems. |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition involving azomethine ylides derived from this compound. | Various dipolarophiles (alkenes, alkynes). | Synthesis of pyrrolidine-fused isoquinoline structures. |
| Catalytic Asymmetric Mannich-Type Reaction | Enantioselective C-1 functionalization of the isoquinoline core. | Chiral Pd(II) complexes, organocatalysts. | Synthesis of optically active tetrahydroisoquinoline derivatives. |
| Oxidative Mannich-Type Reaction | In situ generation of the iminium ion from a tetrahydroisoquinoline precursor. | DDQ as an oxidant. | Allows for the use of more readily available starting materials. |
Reactions with o-Quinone Methides and Related Intermediates
The reactivity of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides (o-QMs), which are highly reactive intermediates, leads to different structural outcomes depending on the precursor used to generate the o-QM in situ. These reactions provide pathways to complex hydroxybenzyl derivatives and fused heterocyclic systems. researchgate.net
Two primary reaction pathways have been identified:
Michael Aza Reaction: When o-hydroxybenzyl alcohols are used as o-QM precursors, the reaction proceeds via a Michael aza reaction. This results in N-alkylation of the dihydroisoquinoline, yielding products such as 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols. researchgate.net
[4+2] Cycloaddition: In contrast, when Mannich bases like 1-dimethylaminomethyl-2-naphthols are used to generate the o-QM, the reaction follows a [4+2] cycloaddition pathway. researchgate.net In this case, the cyclic imine of the dihydroisoquinoline acts as a heterodienophile, reacting with the o-QM (acting as the diene component) to form fused naphthoxazino-isoquinoline derivatives. researchgate.net Specifically, condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with these precursors yields 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1',2':5,6] researchgate.netresearchgate.netoxazino-[2,3-a]isoquinolines. researchgate.net
These distinct pathways highlight the versatility of dihydroisoquinolines in reacting with transient intermediates to build molecular complexity. The choice of the o-QM's generating source is critical in directing the reaction towards either C-alkylation or heterocyclization. researchgate.net
Reissert Compound Chemistry
Dihydroisoquinolines are key substrates in the formation of dihydro Reissert compounds, which are valuable synthetic intermediates. The reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with an acid chloride and a cyanide source, such as trimethylsilyl cyanide, yields the corresponding dihydro Reissert compound. clockss.org This method has proven effective even with highly reactive acid chlorides like trichloroacetyl chloride, producing the desired product in high yield (86%). clockss.org
A significant area of investigation involves the use of chiral acid chlorides to induce stereoselectivity. When 6,7-dimethoxy-3,4-dihydroisoquinoline is reacted with such reagents, diastereomeric Reissert compounds are formed. researchgate.netnih.gov The level of diastereoselectivity achieved is dependent on the specific chiral auxiliary used. For instance, the formation of the 9-phenylmenthyl derivative resulted in a diastereomeric ratio of 80:20. researchgate.netnih.gov
The anions of these Reissert compounds can be generated and subsequently reacted with various electrophiles. However, reactions of these diastereomeric Reissert anions with aromatic aldehydes and alkyl halides have shown only modest selectivity, with diastereomeric ratios reaching up to 66:34 and 72:28, respectively. nih.gov
| Chiral Acid Chloride Derivative | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|
| 9-Phenylmenthyl | 80:20 | researchgate.netnih.gov |
| l-Menthoxycarbonyl | 1:1 (inseparable diastereomers) | researchgate.netnih.gov |
Mechanistic Elucidation Studies
Understanding the underlying mechanisms of this compound reactions is crucial for controlling reaction pathways and predicting product outcomes.
Mechanistic studies have focused on identifying the key intermediates that govern the reactivity of dihydroisoquinolines.
o-Quinone Methide (o-QM) Generation: In reactions involving o-QMs, the intermediate is not the dihydroisoquinoline itself but its reaction partner. The o-QM is generated in situ from stable precursors like o-hydroxybenzyl alcohols or Mannich bases. This transient, highly electrophilic intermediate is then intercepted by the dihydroisoquinoline, which acts as a nucleophile or a dienophile depending on the reaction conditions. researchgate.net
Based on a review of the available research, there is no specific information detailing the role of quinoidal tautomers of this compound in its reactivity. While the tautomerism of reaction partners, such as the azinic acid tautomer of nitromethane in aza-Henry reactions, has been proposed to be significant, similar mechanistic studies involving tautomerism of the dihydroisoquinoline ring itself were not found. researchgate.net
The nature and position of substituents on the dihydroisoquinoline ring play a critical role in directing its reactivity and influencing its biological activity. mdpi.com
Electron-Donating Groups: Much of the reported reactivity, particularly in Reissert and o-quinone methide chemistry, utilizes the 6,7-dimethoxy-3,4-dihydroisoquinoline substrate. researchgate.netresearchgate.netclockss.orgnih.gov These electron-donating methoxy groups on the benzene portion of the ring system increase its nucleophilicity, likely facilitating the reactions.
General Substituent Effects: The spectrum of biological activity for dihydroisoquinoline derivatives is highly dependent on the character and placement of their substituents. mdpi.com Studies involving the synthesis of derivatives with various substituents at different positions are common, underscoring the importance of these modifications in tuning the molecule's chemical properties and, consequently, its function. mdpi.com
Spectroscopic and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 6,7-dihydroisoquinoline derivatives, offering precise information about the atomic arrangement within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within the this compound scaffold. The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide a wealth of structural information.
For instance, in 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575), the methoxy (B1213986) groups (OCH₃) typically appear as singlets, while the aromatic protons and the protons on the dihydroisoquinoline ring system exhibit characteristic multiplets. orgsyn.org The protons at positions C-3 and C-4 often show complex coupling patterns due to their neighboring methylene (B1212753) and methine groups. uchile.cl
In some cases, anomalous ¹H NMR spectra have been observed for 3,4-dihydroisoquinolines, characterized by significant line broadening, which can sometimes obscure the signals for protons at C-1 and C-3. ias.ac.in This phenomenon has been noted in various deuterated solvents like CDCl₃, CCl₄, DMSO-d₆, and acetone-d₆. ias.ac.in
The following table summarizes representative ¹H NMR data for some this compound derivatives:
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741) | CDCl₃ | H-1 | 8.24 | t, J = 2.4 |
| H-5 | 6.81 | s | ||
| H-8 | 6.68 | s | ||
| OCH₃ | 3.92, 3.90 | s | ||
| H-3 | 3.74 | ddd, J = 8.0, 5.6, 2.4 | ||
| H-4 | 2.68 | dd, J = 7.6, 6.4 | ||
| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | D₂O | N=CCH₃ | 3.17 | s |
| OCH₃ | 4.25, 4.30 | s | ||
| Aryl CH | 7.37, 7.62 | s | ||
| 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | CDCl₃ | CH₃ | 1.25 | d, J = 6.6 |
| H-4 | 2.60-2.75, 3.10-3.25 | m | ||
| H-3 | 3.60-3.75 | m | ||
| OCH₃ | 3.90, 3.95 | s | ||
| H-5, H-8, Aryl | 6.70-7.50 | m |
This table is for illustrative purposes and specific values may vary based on experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of this compound derivatives.
Key signals in the ¹³C NMR spectrum include those from the aromatic carbons, the imine carbon (C=N), and the aliphatic carbons of the dihydroisoquinoline ring. For example, in 6,7-dimethoxy-3,4-dihydroisoquinoline, the carbon atoms of the methoxy groups typically resonate around 56 ppm, while the aromatic carbons appear in the range of 110-152 ppm. rsc.org The imine carbon signal is also a characteristic feature. mpg.de
The following table presents typical ¹³C NMR data for select this compound derivatives:
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline | CDCl₃ | C-1 | 159.6 |
| C-4a, C-8a | 129.9, 121.5 | ||
| C-5, C-8 | 110.4, 110.4 | ||
| C-6, C-7 | 151.2, 147.8 | ||
| OCH₃ | 56.1, 56.0 | ||
| C-3 | 47.4 | ||
| C-4 | 24.8 | ||
| 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | CDCl₃ | CH₃ | 21.0 |
| C-4 | 30.5 | ||
| C-3 | 54.0 | ||
| OCH₃ | 56.0, 56.2 | ||
| Aromatic C | 110.0-150.0 | ||
| C-1 | 165.0 |
This table is for illustrative purposes and specific values may vary based on experimental conditions.
For derivatives of this compound containing fluorine, ¹⁹F NMR spectroscopy is a powerful tool. The chemical shift of the fluorine atom provides valuable information about its electronic environment. vulcanchem.com For example, in a cis-iridium(III) complex featuring a bis(6,7-dimethoxy-3,4-dihydroisoquinoline) platform, the incorporation of a PF₆⁻ counter-ion was confirmed by ¹⁹F NMR, which showed a doublet at -73.4 ppm with a P-F coupling constant of 710 Hz. acs.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation patterns of this compound derivatives, which aids in confirming their structure.
In the mass spectrum of a derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline, the molecular ion peak [M]⁺ is observed, along with characteristic fragment ions. researchgate.net For example, the fragmentation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (B161387) shows a top peak at m/z 266 and a second highest at m/z 267, corresponding to the molecular ion. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules, including many derivatives of this compound. mdpi.com It is often used to confirm the molecular weight of synthesized compounds. mdpi.com
For example, the ESI-MS spectrum of a cis-iridium(III) complex with a bis(6,7-dimethoxy-3,4-dihydroisoquinoline) ligand revealed a peak at m/z 880 in the positive ion mode, corresponding to the cationic part of the complex. acs.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives, key IR absorption bands include those for C=N stretching (around 1650 cm⁻¹), aromatic C-H stretching, and C-O stretching of the methoxy groups. orgsyn.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The UV-Vis absorption spectrum of a cis-iridium(III) complex with a bis(6,7-dimethoxy-3,4-dihydroisoquinoline) ligand in dichloromethane (B109758) showed an intense absorption maximum at 259 nm, attributed to π-π* ligand-centered transitions, and other bands in the 300-400 nm range assigned to metal-to-ligand charge transfer transitions. acs.orgnih.gov
Fluorescence Spectroscopy and Luminescence Studies
Fluorescence spectroscopy is a sensitive technique used to study the emission of light from molecules that have absorbed photons. This compound derivatives have been investigated for their fluorescent properties, which can be influenced by factors such as pH and the formation of metal complexes.
The fluorescence of many organic molecules, including those with nitrogen-containing heterocycles like this compound, can be highly dependent on the pH of the solution. nih.gov Protonation or deprotonation of the nitrogen atom can alter the electronic distribution within the molecule, leading to changes in the fluorescence emission spectrum.
For instance, studies on rhodol dyes, which share structural motifs with some fluorescent isoquinoline (B145761) derivatives, have shown that a decrease in pH can cause a significant drop in fluorescence intensity. acs.org This is often due to the equilibrium between a fluorescent open form and a non-fluorescent or weakly fluorescent lactone form, with the latter being favored under acidic conditions. acs.org Similarly, the fluorescence of 6,7-dimethoxy-3,4-dihydroisoquinoline in protic solvents is influenced by acid-base interactions, with distinct emission from the neutral molecule and its protonated cationic form. researchgate.net The protonated form exhibits a considerable long-wavelength shift in its fluorescence spectrum. researchgate.net
Tautomerism, the interconversion of structural isomers, can play a crucial role in the luminescent properties of this compound derivatives. Different tautomeric forms of a molecule can have distinct electronic structures and, therefore, different fluorescence characteristics.
In some cases, tautomerization can be promoted by changes in the environment, such as solvent polarity or pH. For example, the tautomerization of 3,4-dihydroisoquinolines to their enamine form is a key step in certain chemical reactions. acs.org The equilibrium between these tautomers can be influenced by substituents on the isoquinoline ring. acs.org While not directly a luminescence study, this highlights the potential for different tautomers to exist, which would likely have different fluorescent properties.
The incorporation of this compound derivatives as ligands in metal complexes can lead to novel luminescent materials. Iridium(III) complexes, in particular, are known for their strong phosphorescence and have been studied for applications in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs). nih.govx-mol.comresearchgate.net
A luminescent cationic iridium(III) complex featuring a bis(6,7-dimethoxy-3,4-dihydroisoquinoline) ligand has been synthesized and characterized. nih.govacs.org This complex exhibits intense red phosphorescence, with an emission spectrum spanning from 580 to 710 nm. nih.govx-mol.com The luminescence originates from a combination of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited states. The performance of LEEC devices fabricated with this complex demonstrates its potential as an electroluminescent material. nih.govresearchgate.net
Table 2: Photophysical Properties of a cis-Iridium(III) Complex with a Bis(6,7-dimethoxy-3,4-dihydroisoquinoline) Ligand acs.org
| Property | Value | Conditions |
| Absorption (λmax) | 259 nm | DCM solution |
| Emission (λmax) | 620 nm | DCM solution |
| Emission (λmax) | 630 nm | Thin film |
| Quantum Yield (Φ) | 0.38 | Relative to fluorescein |
Computational and Theoretical Studies
Molecular Modeling and Docking Studies (focused on in vitro or ex vivo interactions)
Molecular modeling and docking simulations serve as powerful computational tools to predict and analyze the interactions between small molecules, such as 6,7-dihydroisoquinoline derivatives, and biological macromolecules. These in silico techniques provide critical insights into binding affinities and modes of interaction at the molecular level, guiding further experimental studies.
Computational studies are instrumental in understanding how dihydroisoquinoline scaffolds interact with key enzymes.
Catechol-O-methyltransferase (COMT): Research has shown that 6,7-dihydroxy-3,4-dihydroisoquinolines, which are structurally related to dopamine (B1211576), are potent inhibitors of Catechol-O-methyltransferase (COMT) nih.gov. In vitro studies using rat liver supernatant demonstrated that these compounds inhibit COMT activity more effectively than the well-known inhibitor, tropolone. The inhibition of O-methylation was found to be uncompetitive with the substrate nih.gov. It is suggested that these compounds are "nonmethylatable" COMT inhibitors because they likely exist as quinoidal tautomers, a structural form that resembles pyridones or tropolones rather than catechols nih.gov. This tautomeric form is supported by fluorescence and ultraviolet spectra analyses nih.gov.
Monoamine Oxidase B (MAO-B): Monoamine oxidase B (MAO-B) is a significant drug target, particularly for neurodegenerative disorders like Parkinson's disease preprints.orgpreprints.org. Molecular docking is a primary computational method used to screen for potential MAO-B inhibitors by predicting the binding affinity and conformation of a ligand within the enzyme's active site frontiersin.org. Docking simulations for various compounds have identified key interactions within the MAO-B binding pocket, which are essential for inhibitory activity nih.govnih.gov. While specific docking studies focusing solely on the parent this compound are not extensively detailed, the broader class of isoquinoline (B145761) derivatives has been investigated for their potential as MAO-B inhibitors, leveraging these computational approaches to guide drug design nih.govnih.gov.
Table 1: Summary of Enzyme-Ligand Interaction Studies for Dihydroisoquinoline Derivatives
| Enzyme | Compound Class | Key Findings | Computational Method |
|---|---|---|---|
| Catechol-O-methyltransferase (COMT) | 6,7-dihydroxy-3,4-dihydroisoquinolines | Potent, uncompetitive inhibition; compounds are not substrates for the enzyme. nih.gov | In vitro enzyme assays, UV and fluorescence spectroscopy nih.gov |
In silico predictions are valuable for assessing the potential interaction of dihydroisoquinoline derivatives with various receptors.
Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) and 5-HT Receptors: A study investigating the synthesized compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) utilized computational predictions to anticipate its biological effects before experimental validation nih.gov. The research aimed to explore DIQ's impact on the spontaneous contractile activity of ex vivo smooth muscle tissue. It was found that DIQ potently influenced calcium currents by modulating the function of both muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors at a concentration of 50 μM nih.gov. Further immunohistochemical tests confirmed these effects, showing a significant reduction in the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons within the myenteric plexus nih.gov. The experiments confirmed that this dihydroisoquinoline analog acts as a physiologically active molecule capable of controlling muscle contractility, with its activity being linked to the activation of mAChRs and 5-HT receptors nih.gov.
Table 2: Predicted and Observed Receptor Interactions for a Dihydroisoquinoline Derivative
| Compound | Receptor Target(s) | Predicted Effect | Experimental Observation (ex vivo) |
|---|
In Silico Property Prediction for Research Design
Computational tools that predict the biological and chemical properties of molecules are essential for modern drug discovery and chemical research, enabling a more targeted approach to synthesis and testing.
The Prediction of Activity Spectra for Substances (PASS) is a computer-based tool that predicts a wide range of biological activities based on the structural formula of a compound mdpi.comnih.gov. The PASS algorithm functions by comparing the structure of a new molecule with the structures of well-known biologically active compounds in its database nih.gov. It calculates the probability of a compound being active (Pa) or inactive (Pi) for thousands of pharmacological effects and mechanisms of action genexplain.comscispace.com. A Pa value greater than 0.7 suggests a high likelihood of exhibiting the activity in experiments researchgate.net.
In the context of dihydroisoquinolines, PASS analysis was used to predict that the derivative 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) would possess muscle contractile activity mdpi.com. This in silico prediction was a key factor in guiding the subsequent ex vivo experimental investigations, which ultimately confirmed the compound's ability to modulate smooth muscle contractility nih.gov. This exemplifies how PASS can effectively guide the synthesis and biological evaluation of novel dihydroisoquinoline derivatives mdpi.com.
Beyond PASS, other computational methods are employed to predict the chemical behavior and pharmacokinetic properties of dihydroisoquinoline derivatives.
In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug design to filter out compounds with poor pharmacokinetic profiles mdpi.com. For various 3,4-dihydroisoquinoline (B110456) scaffolds, in silico tools have been used to evaluate drug-likeness and predict ADMET parameters mdpi.com. These predictions, which can include properties like oral bioavailability, skin permeability, and potential toxicity, are more efficient than conventional experimental assays for screening large numbers of compounds mdpi.com. For example, studies on new ortho, meta, and para-substituted acrylamido-benzoic acids containing a related pharmacophore showed that the designed compounds were predicted to obey Lipinski's rule of five, indicating good drug-likeness properties japsonline.com.
Quantum Chemical Calculations: Theoretical studies using methods like Density Functional Theory (DFT) are carried out to understand the electronic and structural properties of molecules researchgate.net. These calculations can determine local reactivity descriptors such as Fukui functions and local softness, which provide insights into the molecule's chemical reactivity and potential interaction sites researchgate.net. Such computational analyses help in understanding the fundamental chemical behavior of the dihydroisoquinoline core structure.
Applications in Advanced Chemical Research and Materials Science
Role as Synthetic Intermediates for Complex Molecule Synthesis
The dihydroisoquinoline core is a prevalent motif in a multitude of natural products and pharmacologically active compounds. Consequently, 6,7-dihydroisoquinolines serve as crucial building blocks for the synthesis of more intricate molecules, enabling access to diverse chemical space for drug discovery and natural product synthesis.
Precursors to Natural Alkaloids (e.g., Tetrahydroisoquinoline Alkaloids, Aporphines, Protoberberines)
6,7-Dihydroisoquinolines are key intermediates in the synthesis of several classes of isoquinoline (B145761) alkaloids. A prominent example is their use in the preparation of tetrahydroisoquinoline alkaloids (THIQAs), a class of natural products with a wide spectrum of biological activities. rsc.org A biocatalytic approach has been developed for the synthesis of plant THIQAs starting from 6,7-dimethoxy-dihydroisoquinoline (DHIQ) precursors. rsc.orgrsc.org This method utilizes an engineered imine reductase (IRED) for the stereoselective reduction of the DHIQ to the corresponding (S)-tetrahydroisoquinoline ((S)-THIQ), which is then further converted to the final (S)-THIQA by a coclaurine (B195748) N-methyltransferase (CNMT). rsc.orgrsc.org This enzymatic cascade demonstrates high efficiency, achieving 100% yield from the DHIQ precursors. rsc.org
Furthermore, derivatives such as 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) are instrumental in the synthesis of more complex alkaloid families like aporphines and protoberberines. acs.orgnih.gov For instance, aporphine (B1220529) analogues have been prepared via a Bischler–Napieralski cyclization of substituted amides to yield a dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroisoquinoline core and further elaborated to the aporphine skeleton. acs.org Similarly, the synthesis of the protoberberine alkaloid, berberine, has been achieved using a palladium-catalyzed enolate arylation to construct the isoquinoline core from a substituted aryl bromide and a ketone. nih.gov The modularity of this route allows for the synthesis of various protoberberine family members by simply changing the coupling partners. nih.gov
Table 1: Synthesis of Tetrahydroisoquinoline Alkaloids (THIQAs) from 6,7-Dihydroisoquinoline Precursors
| Precursor | Enzyme System | Product | Key Transformation | Reference |
|---|---|---|---|---|
| 1-Phenyl-6,7-dimethoxy-DHIQs | Imine Reductase (IR45) & Coclaurine N-methyltransferase (CNMT) | (S)-Tetrahydroisoquinoline Alkaloids ((S)-THIQAs) | Stereoselective reduction of imine and subsequent N-methylation. rsc.orgrsc.org | rsc.orgrsc.org |
| 1-Benzyl-6,7-dimethoxy-DHIQs | Engineered Imine Reductase (IR45 mutants) & CNMT | (S)-Tetrahydroisoquinoline Alkaloids ((S)-THIQAs) | Expansion of substrate specificity of IR45 for bulkier substrates. rsc.org | rsc.org |
Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
The this compound scaffold is a valuable template for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR). By systematically modifying the substituents on the dihydroisoquinoline core, chemists can probe the molecular interactions that govern a compound's biological activity, leading to the identification of more potent and selective agents.
For example, a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides were synthesized to investigate their anticonvulsant properties and their ability to inhibit carbonic anhydrase, an enzyme targeted in epilepsy treatment. researchgate.netnih.gov These studies aimed to deepen the understanding of the SAR for this class of compounds. researchgate.netnih.gov
In the field of antibacterial research, isoquinoline derivatives are recognized for their potential as broad-spectrum agents. scilit.commdpi.com A series of tricyclic isoquinoline compounds were synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) to evaluate their antibacterial activity against various pathogens, contributing to the SAR understanding of this scaffold. scilit.commdpi.com
Furthermore, 1,2-dihydroisoquinolines have been designed and synthesized as inhibitors of HIV-1 integrase. nih.gov SAR studies on these compounds, particularly focusing on substitutions at the 7-position, revealed that derivatives bearing a nitro group exhibited significant anti-integrase and antiviral activity. nih.gov
Catalysis Research
The rigid framework and the presence of a nitrogen atom make the dihydroisoquinoline structure an interesting platform for the development of new catalysts and for studying catalytic processes.
Chiral Ligands in Asymmetric Catalysis
While this compound itself is not typically a direct ligand, its derivatives, particularly chiral tetrahydroisoquinolines, have been employed as ligands in asymmetric catalysis. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as novel ligands in metal complexes for the asymmetric transfer hydrogenation (ATH) of substituted dihydroisoquinolines. mdpi.comnih.govresearchgate.netunimi.it These rhodium catalysts demonstrated high reactivity and enantioselectivity in the reduction of these cyclic imines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.comnih.govresearchgate.netunimi.it The development of such catalysts is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Model Substrates for Catalytic Reaction Optimization
This compound derivatives serve as excellent model substrates for the optimization of catalytic reactions. acs.org For instance, 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (B161387) has been used as a model substrate to screen various iridium catalysts bearing different phosphorus-based ligands for asymmetric hydrogenation. mdpi.com This screening allowed for the identification of the most effective catalysts and the optimization of reaction conditions, such as solvent, pressure, and additives, to achieve high conversion and enantioselectivity. mdpi.com Similarly, this same substrate was used to evaluate different metal-based complexes in asymmetric transfer hydrogenation, leading to the discovery that rhodium catalysts were highly effective. mdpi.com The use of such well-defined model substrates is a common strategy in catalysis research to systematically investigate the performance of new catalytic systems. acs.org
Table 2: 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline as a Model Substrate in Catalytic Asymmetric Hydrogenation
| Catalytic System | Reaction Type | Key Optimization Parameters | Outcome | Reference |
|---|---|---|---|---|
| Iridium complexes with amino-phosphorus-based ligands | Asymmetric Hydrogenation (AH) | Ligand structure, additives (e.g., NBS) | Identification of effective Ir-L4 and Ir-L5 catalysts, achieving up to 94% e.e. for a derivative. mdpi.com | mdpi.com |
| Cp* metal complexes with chiral diamine ligands | Asymmetric Transfer Hydrogenation (ATH) | Metal (Ir vs. Rh), additives (e.g., La(OTf)₃), solvent | Rhodium catalysts proved most effective; quantitative conversion achieved. mdpi.com | mdpi.com |
Investigation of Biological Interactions at the Molecular Level (non-clinical)
The this compound scaffold is present in molecules that interact with various biological targets, making its derivatives useful tools for non-clinical investigations into these interactions at the molecular level.
Derivatives of 3,4-dihydroisoquinoline-6,7-diol (B109912) have been studied for their biological activities. For instance, 6,7-dihydroxy-3,4-dihydroisoquinoline has been identified as a novel inhibitor of nuclear factor-kappaB (NF-κB) and has shown efficacy in reducing cell invasion in murine mammary cells in vitro, suggesting its potential as a molecular probe for studying cancer-related pathways. semanticscholar.org
The investigation of tricyclic isoquinoline derivatives synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline has provided insights into their antibacterial mechanism. scilit.commdpi.com These studies help to understand how this chemical scaffold interacts with bacterial targets. scilit.commdpi.com
In another study, the synthesized compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) was investigated for its effects on smooth muscle contractility. nih.gov The study suggested that DIQ modulates the function of muscarinic acetylcholine (B1216132) receptors and 5-hydroxytryptamine (5-HT) receptors at the molecular level, demonstrating its utility in probing receptor-ligand interactions. nih.gov Furthermore, molecular docking studies with 1,2-dihydroisoquinoline-based HIV-1 integrase inhibitors have been used to understand the molecular recognition interactions within the enzyme's active site, revealing how these compounds chelate with magnesium ions crucial for enzymatic activity. nih.gov
Studies on Receptor Modulation in Ex Vivo Systems
The this compound framework serves as a versatile scaffold for developing molecules that can modulate the activity of various receptors. Ex vivo studies on isolated tissues have provided valuable insights into these interactions.
Research on the derivative 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) has demonstrated its effects on smooth muscle contractility through receptor modulation. nih.govmdpi.com In ex vivo experiments using isolated rat stomach smooth muscle preparations, DIQ was found to potently affect calcium currents by modulating the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors at a concentration of 50 μM. nih.govmdpi.com Immunohistochemical analysis further revealed that DIQ significantly reduces the expression of 5-HT2A and 5-HT2B receptors in both smooth muscle cells and neurons within the myenteric plexus. nih.govmdpi.com These findings confirm that this this compound derivative can act as a physiologically active molecule to control muscle contractility by directly interacting with key receptor systems. nih.gov
Intracellular Antioxidant Activity Research
Certain derivatives of this compound have been investigated for their ability to counteract oxidative stress within living cells. These studies highlight the potential of this chemical class to protect cellular components from damage induced by reactive oxygen species (ROS) and reactive nitrogen species (RNS).
The secondary metabolite 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid, isolated from Streptomyces sp. 8812, and its synthetic derivatives have shown significant intracellular antioxidant properties. nih.gov Research has confirmed that some of these derivatives can cross the cell membrane and scavenge free radicals inside living cells, thereby protecting DNA and other cellular structures. nih.govcapes.gov.br
In studies assessing their efficacy, these compounds were tested for their ability to scavenge hydrogen peroxide (a reactive oxygen species) and nitric oxide (a reactive nitrogen species). nih.gov The results were compared against Trolox, a synthetic antioxidant analogue of vitamin E. The findings are summarized in the table below.
| Compound | Activity Against Reactive Nitrogen Species (EC₅₀ in µM) | Activity Against Reactive Oxygen Species (EC₅₀ in µM) |
|---|---|---|
| Trolox (Reference) | 55.80 | 51.88 |
| 6,7-dihydroxy-8-iodo-3,4-dihydroisoquinoline-3-carboxylic acid (1c) | 25.62 | 28.98 |
| Compound 1f | 39.66 | - |
| Compound 1l | 47.25 | - |
| Compound 1j | 47.25 | - |
| Compound 1e | - | 43.54 |
As the data indicates, four of the tested derivatives scavenged reactive nitrogen species more efficiently than or similar to Trolox. nih.govcapes.gov.br Notably, two compounds, including the most active derivative containing an iodine atom at position 8 (compound 1c), demonstrated superior scavenging activity against reactive oxygen species compared to Trolox. nih.govcapes.gov.br
Antiviral Activity Studies in In Vitro Models
Information on the antiviral activity of this compound is not available in the provided search results.
Development of Functional Materials
The unique chemical architecture of this compound makes it a valuable building block in materials science for the creation of novel functional materials with tailored properties.
Platforms for Luminescent Organic Materials
Derivatives of this compound are being explored as platforms for new luminescent compounds, which are of significant interest for applications such as fluorescent sensors, light-emitting devices, and optical recording systems. dntb.gov.ua
One area of research focuses on the synthesis of 6,7-dihydrothieno[2,3-c]isoquinoline derivatives. dntb.gov.ua These compounds are created through a multi-step synthesis involving the reaction of a starting 7,8-dihydroisoquinoline-3(2H)-thione with N-aryl-2-chloroacetamides, followed by an intramolecular Thorpe-Zeigler cyclization. dntb.gov.ua The resulting dihydrothieno[2,3-c]isoquinoline (DHTIQ) compounds have been investigated for their photophysical characteristics as luminescent materials. dntb.gov.ua Another approach involves using bis(6,7-dimethoxy-3,4-dihydroisoquinoline) as an ancillary ligand in iridium(III) complexes, which have been designed for use in light-emitting electrochemical cells (LEECs).
Compounds Exhibiting Solid-State Emissions and Mechanofluorochromism
Information on solid-state emissions and mechanofluorochromism of this compound is not available in the provided search results.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic methodologies is paramount for the practical application of 6,7-dihydroisoquinoline derivatives. Current research is focused on overcoming the limitations of classical methods like the Bischler-Napieralski and Pictet-Spengler reactions, such as harsh conditions and limited substrate scope.
One promising direction is the use of novel catalytic systems. For instance, a highly selective and environmentally friendly synthesis of 3,4-dihydroisoquinoline (B110456) (DHIQ) from 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) has been achieved using a Cu/Co synergistic catalyst embedded in a metal-organic framework (MOF). sciengine.com This system demonstrates high selectivity (98%) and can be reused multiple times without significant loss of activity, even on a gram scale and under air conditions. sciengine.com Another innovative approach is the development of one-pot syntheses, which streamline multi-step sequences. A method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride from 3,4-dimethoxyphenethylamine (B193588) has been devised that, despite involving four reaction steps, is conducted in a single pot, achieving yields over 75% and high purity (>99.0%). google.com
Asymmetric synthesis, crucial for producing enantiomerically pure compounds for pharmaceutical applications, is also a major focus. Chiral N,N′-dioxide/metal complexes have been successfully used to catalyze an asymmetric three-component cascade reaction to produce chiral polycyclic N-heterocycles, including 1,2-dihydroisoquinoline (B1215523) derivatives, with good to excellent enantioselectivities. chinesechemsoc.org Furthermore, modifications of traditional methods, such as coupling the Pomeranz–Fritsch–Bobbitt cyclization with the Petasis reaction, have enabled the diastereoselective synthesis of complex derivatives like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com
Table 1: Comparison of Modern Synthetic Routes for Dihydroisoquinolines
| Method | Key Features | Catalyst/Reagents | Advantages | Ref. |
|---|---|---|---|---|
| Cu/Co Synergistic Catalysis | Selective oxydehydrogenation of THIQ | Cu NPs@MOF | High selectivity (98%), reusable catalyst, eco-friendly, works under air | sciengine.com |
| One-Pot Synthesis | Four-step reaction in a single pot | Phosphotungstic acid | Simplified operation, reduced cost, high yield (>75%), high purity | google.com |
| Asymmetric Three-Component Reaction | Nucleophilic addition/dearomative [4+2] cycloaddition/isomerization cascade | Chiral N,N′-dioxide/Mg(OTf)₂ | Rapid access to chiral polycyclics, good to excellent ee, mild conditions | chinesechemsoc.org |
| Modified Pomeranz–Fritsch–Bobbitt | Combination with Petasis reaction | (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | Diastereoselective synthesis of complex carboxylic acid derivatives | mdpi.com |
| Bischler-Napieralski Reaction | Intramolecular cyclization of β-arylethylamides | Phosphorus oxychloride (POCl₃) | Cornerstone method for dihydroisoquinoline core construction | mdpi.comsmolecule.com |
Exploration of Unconventional Reactivity Patterns
Beyond improving existing synthetic routes, researchers are exploring novel and unconventional ways in which the this compound nucleus can react. This exploration opens doors to previously inaccessible molecular architectures.
A notable area of investigation involves cycloaddition reactions where the dihydroisoquinoline acts as a dipole or dienophile. New reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with electron-deficient olefins have been shown to proceed via the 'one-pot' generation of 1,3- and 1,4-dipoles, leading to cycloadducts with high regio- and stereoselectivity. researchgate.net In another example, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides results not in the expected Diels-Alder adducts, but in C-alkylation products, providing a general route to hydroxybenzyl derivatives of CH-acidic cyclic imines. researchgate.net The Castagnoli–Cushman reaction, which involves the reaction of an imine with a cyclic anhydride (B1165640), has also been successfully applied to 6,7-dimethoxy-3,4-dihydroisoquinoline to create tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems. nih.gov
The introduction of specific substituents can also dramatically alter reactivity. The synthesis of oxaziridines derived from dihydroisoquinolines bearing trichloromethyl and nitro groups has been reported. lookchem.com These electron-withdrawing groups render the oxaziridine (B8769555) sufficiently electrophilic to oxidize sulfides to sulfoxides in the absence of an acid promoter, a novel reactivity for this class of compounds. lookchem.com
Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing more effective catalysts and processes. The integration of advanced spectroscopic techniques allows for real-time monitoring of reactions involving 6,7-dihydroisoquinolines.
For instance, in situ spectroscopic methods are invaluable for kinetic analysis. The asymmetric transfer hydrogenation (ATH) of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) has been monitored in real-time by acquiring direct IR spectra of the reaction mixture. mdpi.com This allows for the precise measurement of the concentration of both the imine reactant and the amine product over time. mdpi.com NMR spectroscopy is another powerful tool for performing kinetic studies directly in NMR tubes, providing detailed information about reaction progress and intermediate formation. mdpi.com
Sophisticated characterization techniques are also essential for confirming the structures of novel and complex dihydroisoquinoline-based molecules. The structure of a novel luminescent cis-iridium(III) complex built on a bis(6,7-dimethoxy-3,4-dihydroisoquinoline) platform was elucidated using a combination of Electrospray Ionization Mass Spectrometry (ESI-MS) and various NMR techniques, including ¹H, ¹⁹F, and 2D COSY NMR. acs.org For definitive structural confirmation, X-ray crystallography remains the gold standard, and it is often used alongside spectroscopic methods like NMR and chromatographic techniques like HPLC to fully characterize new derivatives.
Expansion of Computational Chemistry Applications in Dihydroisoquinoline Design
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, and its application to the this compound scaffold is a rapidly growing research area. In silico methods allow for the prediction of molecular properties, guiding synthetic efforts toward compounds with desired characteristics.
In silico simulations were used to predict the potential biological activity and toxicity of a newly synthesized derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, before its synthesis. mdpi.commdpi.com This predictive power helps to prioritize synthetic targets and reduce the resources spent on compounds unlikely to have favorable properties. mdpi.com Computational techniques such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and analysis of HOMO-LUMO energy gaps are used to understand the electronic structure, stability, and reactivity of new molecules. bohrium.com
Furthermore, molecular docking studies are being employed to predict how dihydroisoquinoline derivatives might interact with biological targets. bohrium.com These simulations can estimate binding energies and identify key interactions between a ligand and a protein's active site, providing crucial insights for the rational design of more potent and selective inhibitors. bohrium.com Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) can also be predicted computationally, helping to identify candidates with good drug-like properties early in the discovery process. mdpi.combohrium.com
Table 2: Computational Tools in Dihydroisoquinoline Research
| Computational Method | Application | Purpose | Ref. |
|---|---|---|---|
| PASS Online / In Silico Simulation | Prediction of Biological Activity & Toxicity | To guide the synthesis of novel derivatives with desired biological profiles. | mdpi.commdpi.com |
| Density Functional Theory (DFT) | Optimization of Molecular Geometry & Electronic Properties | To understand the fundamental structure and reactivity of the molecule. | bohrium.com |
| Molecular Docking | Simulation of Ligand-Protein Interactions | To predict binding affinity and mode, guiding the design of enzyme inhibitors. | bohrium.com |
| ADMET Prediction | Evaluation of Pharmacokinetic Properties | To assess drug-likeness, including absorption, distribution, and metabolism. | mdpi.combohrium.com |
| PKSolver Software | Analysis of Pharmacokinetic Data | To model and validate pharmacokinetic parameters from experimental data. | tandfonline.com |
Discovery of New Molecular Functions and Chemical Applications beyond Current Scope
While 6,7-dihydroisoquinolines are well-known for their role as precursors to biologically active alkaloids and pharmaceuticals, emerging research is uncovering novel functions and applications that extend far beyond these traditional roles. mdpi.comarkat-usa.org
In the realm of materials science, dihydroisoquinoline derivatives are being used to construct advanced functional materials. A novel luminescent iridium(III) complex based on a bis(6,7-dimethoxy-3,4-dihydroisoquinoline) platform has been synthesized, exhibiting properties suitable for use in deep-red light-emitting electrochemical cells (LEECs). acs.org This opens up possibilities for using these scaffolds in optoelectronic devices.
The biological activities being discovered are also expanding. Beyond their established roles, specific dihydroisoquinoline derivatives are being investigated as inhibitors of novel targets like JNK3 and PRMT5 and for their antimicrobial and antifungal properties. arkat-usa.org Some derivatives are being explored for their potential to treat respiratory conditions like bronchoconstriction, while others are being developed as radiolabeling agents for cancer imaging with positron emission tomography (PET). evitachem.com The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline is noted as an important step in producing precursors for anticancer molecules. sciengine.com These diverse and expanding applications highlight the remarkable versatility of the dihydroisoquinoline core and signal a vibrant future for its role in addressing challenges in both medicine and technology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6,7-Dihydroisoquinoline derivatives in laboratory settings?
- Methodological Answer : A typical approach involves oxidizing tetrahydroisoquinolines under aerobic conditions using catalysts like quinones. For example, 6,7-dimethoxytetrahydroisoquinoline can be oxidized to 6,7-dimethoxy-3,4-dihydroisoquinoline (dihydrobackebergine) with a 91% yield using optimized conditions. Key steps include Reissert compound formation, selective alkylations, and cyclization. Electron-donating substituents (e.g., methoxy groups) enhance reaction efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound compounds?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm for dihydroisoquinoline rings) .
- Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 318.14 [M+H]⁺ for 6,7-dimethoxy derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
Q. What structural modifications influence the reactivity of this compound derivatives?
- Methodological Answer : Substituent effects are critical:
- Electron-donating groups (e.g., methoxy at C6/C7) stabilize intermediates and improve oxidation yields .
- Deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives) enable isotopic tracing in metabolic studies .
- Halogenation (e.g., fluorination at C7) alters electronic properties and bioactivity .
Advanced Research Questions
Q. What strategies are effective for optimizing the oxidation of tetrahydroisoquinolines to 6,7-Dihydroisoquinolines under aerobic conditions?
- Methodological Answer :
- Catalyst Selection : Bifunctional quinones enhance electron transfer and reduce reaction times .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction homogeneity.
- Substituent Engineering : Electron-donating groups at C6/C7 increase yields (e.g., 98% for 1-phenyl-6,7-dimethoxy derivatives) .
Table 1 : Substituent Effects on Oxidation Yields
| Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 6,7-Dimethoxy | 91 | 2.5 |
| 1-Phenyl-6,7-dimethoxy | 98 | 2.0 |
| 1-Cyclohexyl-6,7-dimethoxy | 90 | 3.0 |
| Data sourced from aerobic oxidation studies . |
Q. How can researchers resolve contradictions in reported spectroscopic data for substituted this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to account for solvent-induced shifts .
- Computational Modeling : Use density functional theory (DFT) to predict proton chemical shifts and validate experimental data.
- Synthetic Replication : Reproduce literature procedures to isolate intermediates (e.g., Reissert compounds) and confirm spectral assignments .
Q. What catalytic methods show promise for synthesizing 6,7-Dihydroisoquinolines with complex substituents?
- Methodological Answer :
- Transition-Metal Catalysis : Silver-catalyzed tandem cycloisomerization/hydroarylation enables rapid access to 1,2-dihydroisoquinolines under mild conditions .
- Enantioselective Hydrogenation : Chiral catalysts (e.g., Rhodium-BINAP complexes) introduce stereochemical control for pharmaceutical precursors .
Q. How can stereochemical challenges in dihydroisoquinoline synthesis be addressed?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive amines during alkylation .
- Chiral Auxiliaries : Incorporate Evans oxazolidinones to direct stereochemistry in cyclization steps .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing variability in dihydroisoquinoline synthetic yields?
- Methodological Answer :
- ANOVA Testing : Compare means across multiple reaction conditions (e.g., temperature, catalyst loading).
- Regression Analysis : Correlate substituent electronic parameters (Hammett σ values) with reaction outcomes .
Q. How should researchers design experiments to explore the bioactivity of novel this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation, methoxy positions) and screen against target receptors (e.g., AMPA receptors) .
- In Silico Docking : Use molecular modeling to predict binding affinities before synthetic efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
